molecular formula C11H17Cl3N2 B1424285 1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride CAS No. 347194-15-4

1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride

Cat. No.: B1424285
CAS No.: 347194-15-4
M. Wt: 283.6 g/mol
InChI Key: YNLUWWWFIYZSMF-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C11H15ClN2. It is commonly used in various scientific research studies, including drug development, organic synthesis, and pharmacological investigations.

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of 2-chlorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Fluorobenzyl)pyrrolidin-3-ylamine dihydrochloride: Similar structure but with a fluorine atom instead of chlorine.

    1-(2-Methylbenzyl)pyrrolidin-3-ylamine dihydrochloride: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which can lead to distinct biological and chemical activities compared to its analogs .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLUWWWFIYZSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697933
Record name 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347194-15-4
Record name 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride
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